

An In-depth Technical Guide to 2-Methoxybenzothiazole: Properties, Synthesis, and Potential Applications

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Compound of Interest

Compound Name: 2-Methoxybenzothiazole

Cat. No.: B1594573

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Introduction: Unveiling the Benzothiazole Core

The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the landscape of medicinal chemistry and drug development.^[1] Its unique structural and electronic properties confer upon it the ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.^[1] Derivatives of this privileged heterocyclic system have been investigated and developed for their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, among others.^{[2][3]} This guide focuses on a specific, yet underexplored, derivative: **2-Methoxybenzothiazole**.

While its close relative, 2-Amino-6-methoxybenzothiazole, has garnered significant attention as a versatile chemical intermediate, this guide will provide a comprehensive overview of the known chemical data for **2-Methoxybenzothiazole** and extrapolate its potential synthesis, reactivity, and applications based on established chemical principles of the benzothiazole class. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this particular molecule and its potential within the broader context of benzothiazole chemistry.

Core Chemical and Physical Data of 2-Methoxybenzothiazole

A solid foundation in the physicochemical properties of a compound is paramount for its application in research and development. The key data for **2-Methoxybenzothiazole** are summarized below.

Property	Value	Source(s)
CAS Number	63321-86-8	[4]
Molecular Formula	C ₈ H ₇ NOS	[4]
Molecular Weight	165.21 g/mol	[4]
Appearance	Powder	[4]
Melting Point	34-38 °C	[4]
Boiling Point	248.7 °C at 760 mmHg	
Density	1.268 g/cm ³	
Flash Point	110 °C	[4]
InChI Key	OJKLTHIQRARJCE-UHFFFAOYSA-N	[4]
SMILES	COc1nc2ccccc2s1	[4]

Synthetic Pathways to 2-Methoxybenzothiazole

While specific literature detailing the synthesis of **2-Methoxybenzothiazole** is scarce, its preparation can be logically deduced from established methodologies for synthesizing 2-alkoxybenzothiazoles. The most plausible and efficient route involves the nucleophilic aromatic substitution (S_NAr) of a suitable 2-substituted benzothiazole precursor.

Primary Synthetic Route: Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the benzothiazole ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom.[5] This makes 2-chlorobenzothiazole an ideal starting material for the synthesis of 2-

Methoxybenzothiazole. The reaction proceeds via a Williamson ether synthesis-type mechanism, where a methoxide anion acts as the nucleophile.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocol: Synthesis of **2-Methoxybenzothiazole** from 2-Chlorobenzothiazole

Materials:

- 2-Chlorobenzothiazole
- Sodium methoxide (solid or as a solution in methanol)
- Anhydrous methanol or a polar aprotic solvent (e.g., DMF, DMSO)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle

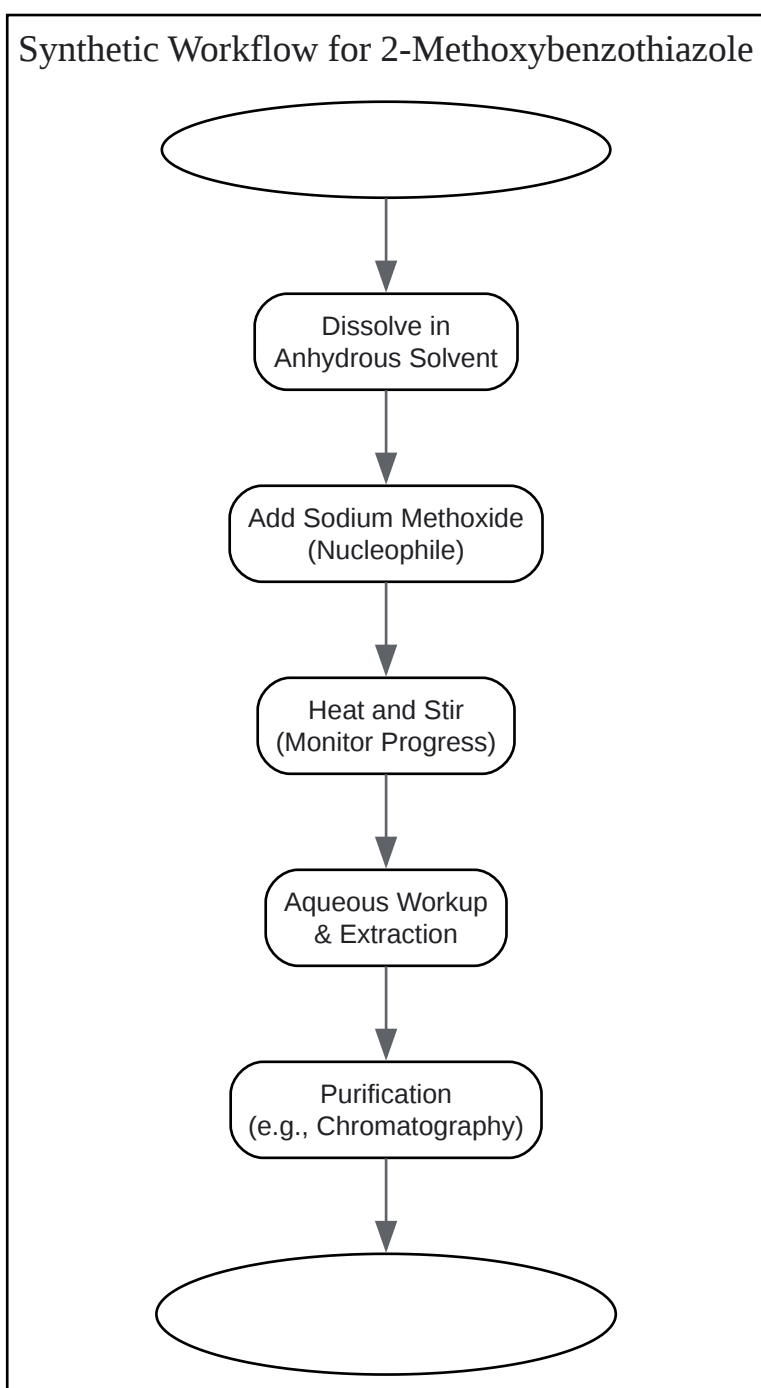
Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzothiazole (1 equivalent) in the chosen anhydrous solvent.
- Add sodium methoxide (1.1-1.5 equivalents) portion-wise to the stirred solution. If using a solution of sodium methoxide in methanol, it can be added dropwise.
- The reaction mixture is then heated to a temperature between room temperature and the reflux temperature of the solvent. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.
- The aqueous mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **2-Methoxybenzothiazole** can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

- Inert Atmosphere: Prevents the reaction of the highly basic sodium methoxide with atmospheric moisture and carbon dioxide.
- Anhydrous Solvents: The presence of water would lead to the protonation of the methoxide anion, reducing its nucleophilicity, and could also lead to the formation of 2-hydroxybenzothiazole as a byproduct.
- Excess Nucleophile: Using a slight excess of sodium methoxide ensures the complete consumption of the starting material.



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Caption: A generalized workflow for the synthesis of **2-Methoxybenzothiazole**.

Anticipated Chemical Reactivity

The reactivity of **2-Methoxybenzothiazole** is dictated by the interplay of the electron-rich benzene ring, the electron-deficient thiazole ring, and the methoxy group at the 2-position.

Nucleophilic Substitution at the 2-Position

While the methoxy group is a poorer leaving group than a halogen, nucleophilic substitution at the 2-position is still a potential reaction pathway, particularly with strong nucleophiles or under forcing conditions. The activation of the C2 position by the thiazole nitrogen facilitates this type of transformation.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene portion of the benzothiazole ring system can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the fused thiazole ring and the methoxy group will influence the position of substitution.

Reactions of the Thiazole Ring

The thiazole ring itself can be susceptible to certain transformations, although these are generally less common than reactions at the 2-position or on the benzene ring.

Potential Applications in Drug Discovery and Development

While there is a lack of specific literature on the applications of **2-Methoxybenzothiazole**, its structural similarity to other biologically active benzothiazoles suggests several areas of potential interest for researchers. The benzothiazole core is a well-established pharmacophore, and the introduction of a methoxy group at the 2-position can modulate the compound's lipophilicity, electronic properties, and metabolic stability, which are key parameters in drug design.

Potential areas for investigation include:

- **Anticancer Agents:** Many 2-substituted benzothiazoles have demonstrated potent and selective anticancer activity.

- **Antimicrobial Agents:** The benzothiazole nucleus is present in numerous compounds with antibacterial and antifungal properties.
- **Neuroprotective Agents:** Certain benzothiazole derivatives have been explored for the treatment of neurodegenerative diseases.
- **Enzyme Inhibitors:** The benzothiazole scaffold can serve as a template for the design of inhibitors for various enzymes implicated in disease.

The 2-methoxy group can serve as a key structural element or as a synthetic handle for further functionalization, allowing for the creation of diverse chemical libraries for high-throughput screening.

Safety and Handling

Based on available data, **2-Methoxybenzothiazole** is classified as harmful if swallowed and causes serious eye irritation.^[4] Standard laboratory safety precautions should be observed when handling this compound.

- **Personal Protective Equipment (PPE):** Wear safety glasses, gloves, and a lab coat.
- **Handling:** Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
- **Storage:** Store in a cool, dry place away from incompatible materials.

Conclusion

2-Methoxybenzothiazole represents an intriguing yet underexplored member of the versatile benzothiazole family. While specific research on this compound is limited, its chemical properties and the well-established chemistry of the benzothiazole scaffold provide a solid foundation for predicting its synthesis and reactivity. The potential for this molecule to serve as a building block in the development of novel therapeutic agents is significant, and this guide aims to provide the necessary technical insights for researchers to begin exploring its promise. As with any scientific endeavor, the extrapolation of properties and reactivity should be validated through rigorous experimentation.

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